2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Description
Scientific Research Applications
Novel Synthesis Methods
A method was developed for synthesizing novel chromone-pyrimidine coupled derivatives using an eco-friendly and reusable catalyst. This method emphasizes efficient yields, short reaction times, and mild conditions, highlighting the compound's versatility in creating pharmacologically active heterocycles (A. P. Nikalje et al., 2017; S. Tiwari et al., 2018).
Antimicrobial and Antifungal Activity
Compounds synthesized from related chemical structures have been evaluated for their in vitro antimicrobial and antifungal activities. One compound, in particular, demonstrated potent antibacterial activity, while another showed comparable antifungal activity to standard drugs, indicating the potential for developing new antimicrobial agents (S. Tiwari et al., 2018).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety derived from related chemical processes have shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, underscoring the compound's versatility beyond medicinal chemistry (A. Fadda et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
A series of derivatives were synthesized and tested for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activity. This research demonstrates the compound's potential as a lead in developing anticancer and anti-inflammatory drugs (A. Rahmouni et al., 2016).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from related chemical structures, were found to exhibit significant antibacterial activities. This highlights the potential for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (M. E. Azab et al., 2013).
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2S/c12-11(13,14)7-5-8(18)16-10(15-7)20-6-9(19)17-3-1-2-4-17/h5H,1-4,6H2,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZGFJWJNAHGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089194 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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